- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P), Synthesis, 2014, 46(22), 3059-3066

Cas no 20962-92-9 (N-Allylphenothiazine)

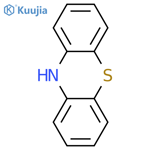

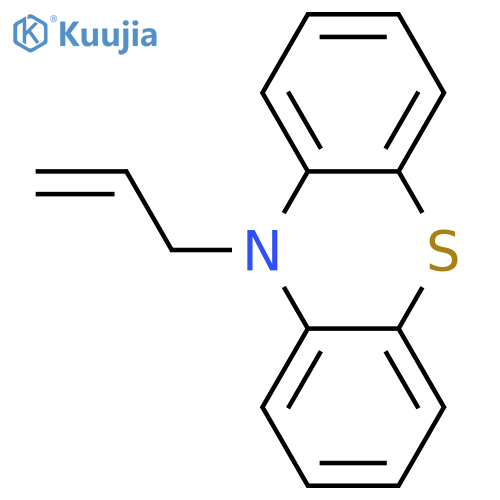

N-Allylphenothiazine structure

商品名:N-Allylphenothiazine

CAS番号:20962-92-9

MF:C15H13NS

メガワット:239.335422277451

CID:1064326

N-Allylphenothiazine 化学的及び物理的性質

名前と識別子

-

- N-Allylphenothiazine

- 10-prop-2-enylphenothiazine

- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)

- Phenothiazine, 10-allyl- (6CI, 8CI)

- 10-Allyl-10H-phenothiazine

- 10-Allylphenothiazine

-

- インチ: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2

- InChIKey: GFVSLJXVNAYUJE-UHFFFAOYSA-N

- ほほえんだ: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 239.07699

じっけんとくせい

- PSA: 3.24

N-Allylphenothiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A572200-100mg |

N-Allylphenothiazine |

20962-92-9 | 100mg |

$ 173.00 | 2023-09-09 | ||

| TRC | A572200-1g |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-09-09 | ||

| TRC | A572200-1000mg |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-04-19 |

N-Allylphenothiazine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C

1.2 16 h, 130 °C

1.2 16 h, 130 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C

リファレンス

- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines, Chemical Data Collections, 2020, 29,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled

リファレンス

- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux

リファレンス

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in water, Tetrahedron, 2008, 64(40), 9625-9629

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide

リファレンス

- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization, Macromolecules, 2002, 35(8), 2962-2969

ごうせいかいろ 6

はんのうじょうけん

1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux

リファレンス

- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenes, Applied Organometallic Chemistry, 2011, 25(12), 883-890

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux

リファレンス

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates, Tetrahedron, 2006, 62(15), 3752-3760

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt

1.2 rt; 20 h, rt

1.2 rt; 20 h, rt

リファレンス

- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materials, Journal of Molecular Structure, 2022, 1262,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

リファレンス

- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solvent, Revue Roumaine de Chimie, 1988, 33(2), 195-7

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux

リファレンス

- Walking on the surface of phenothiazines: a combined experimental and theoretical approach, Revue Roumaine de Chimie, 2010, 55(11-12), 879-884

N-Allylphenothiazine Raw materials

N-Allylphenothiazine Preparation Products

N-Allylphenothiazine 関連文献

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834

20962-92-9 (N-Allylphenothiazine) 関連製品

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 10519-97-8(1,1,1-Trimethyl-N-2-propen-1-ylsilanamine)

- 1804382-06-6(1-(4-Bromo-3-cyanophenyl)-1-chloropropan-2-one)

- 1404115-32-7(2-Pyridineacetonitrile, 3-bromo-6-methyl-)

- 115290-70-5(Tris(2-carboxyethyl)phosphine)

- 1806779-77-0(Ethyl 3-methyl-4-nitro-6-(trifluoromethoxy)pyridine-2-acetate)

- 1353978-29-6(benzyl N-{1-(2-hydroxyethyl)piperidin-4-ylmethyl}carbamate)

- 2229502-69-4(5-(1-methyl-1H-indol-6-yl)-1H-imidazol-2-amine)

- 852367-03-4(2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide)

- 2413884-92-9(tert-butyl N-(5-hydroxy-1H-indazol-3-yl)carbamate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量